molecular formula C12H8Cl2N2O B5794658 2,5-dichloro-N-4-pyridinylbenzamide

2,5-dichloro-N-4-pyridinylbenzamide

Cat. No. B5794658
M. Wt: 267.11 g/mol
InChI Key: WNPUIQVGPIGVRE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-4-pyridinylbenzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-4-pyridinylbenzamide is not fully understood, but it has been suggested that it acts by modulating the activity of TRPA1 channels, which are involved in pain perception. 2,5-dichloro-N-4-pyridinylbenzamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2,5-dichloro-N-4-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, 2,5-dichloro-N-4-pyridinylbenzamide has been shown to reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dichloro-N-4-pyridinylbenzamide in lab experiments is its high solubility in both water and organic solvents, making it easy to work with. Additionally, 2,5-dichloro-N-4-pyridinylbenzamide has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of 2,5-dichloro-N-4-pyridinylbenzamide is its low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for the study of 2,5-dichloro-N-4-pyridinylbenzamide. One area of research is the development of more potent analogs of 2,5-dichloro-N-4-pyridinylbenzamide that can be used in the treatment of neuropathic pain and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-4-pyridinylbenzamide and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 2,5-dichloro-N-4-pyridinylbenzamide in human clinical trials.
Conclusion
In conclusion, 2,5-dichloro-N-4-pyridinylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for further study. While there are still many questions to be answered, the research on 2,5-dichloro-N-4-pyridinylbenzamide continues to progress, and it is hoped that this compound will one day be used to treat a range of medical conditions.

Synthesis Methods

2,5-dichloro-N-4-pyridinylbenzamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of 2,5-dichloro-N-4-pyridinylbenzamide as a white crystalline solid with a high yield.

Scientific Research Applications

2,5-dichloro-N-4-pyridinylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. One of the significant applications of 2,5-dichloro-N-4-pyridinylbenzamide is in the treatment of neuropathic pain, where it has been shown to alleviate pain symptoms in animal models.

properties

IUPAC Name

2,5-dichloro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPUIQVGPIGVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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